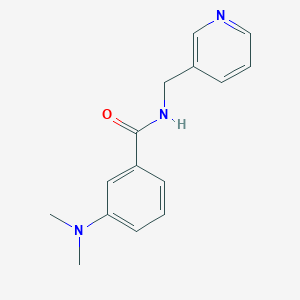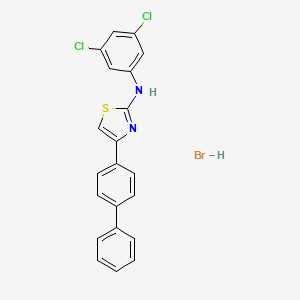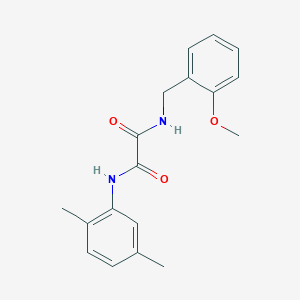![molecular formula C26H26ClFN2O3 B5196307 N-[3-chloro-4-(4-morpholinyl)phenyl]-N-{2-[(2-fluorobenzyl)oxy]benzyl}acetamide](/img/structure/B5196307.png)
N-[3-chloro-4-(4-morpholinyl)phenyl]-N-{2-[(2-fluorobenzyl)oxy]benzyl}acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[3-chloro-4-(4-morpholinyl)phenyl]-N-{2-[(2-fluorobenzyl)oxy]benzyl}acetamide, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a protein that plays a crucial role in the development and activation of B cells, which are involved in the immune response. TAK-659 has been studied extensively for its potential use in the treatment of various types of cancer and autoimmune diseases.
作用机制
N-[3-chloro-4-(4-morpholinyl)phenyl]-N-{2-[(2-fluorobenzyl)oxy]benzyl}acetamide works by binding to the active site of BTK and preventing its activation. This prevents the activation of downstream signaling pathways that are involved in the development and activation of B cells. By inhibiting BTK, N-[3-chloro-4-(4-morpholinyl)phenyl]-N-{2-[(2-fluorobenzyl)oxy]benzyl}acetamide can prevent the proliferation and survival of cancer cells and suppress the immune response in autoimmune diseases.
Biochemical and Physiological Effects:
N-[3-chloro-4-(4-morpholinyl)phenyl]-N-{2-[(2-fluorobenzyl)oxy]benzyl}acetamide has been shown to have a number of biochemical and physiological effects. It can inhibit the proliferation and survival of cancer cells, suppress the immune response in autoimmune diseases, and prevent the activation of B cells. It has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of inflammatory diseases.
实验室实验的优点和局限性
One advantage of using N-[3-chloro-4-(4-morpholinyl)phenyl]-N-{2-[(2-fluorobenzyl)oxy]benzyl}acetamide in lab experiments is that it is a highly specific inhibitor of BTK, which makes it a useful tool for studying the role of BTK in various diseases. However, one limitation is that it may not be effective in all types of cancer or autoimmune diseases, and further research is needed to determine its efficacy in different contexts.
未来方向
There are several potential future directions for research on N-[3-chloro-4-(4-morpholinyl)phenyl]-N-{2-[(2-fluorobenzyl)oxy]benzyl}acetamide. One area of interest is the development of combination therapies that include N-[3-chloro-4-(4-morpholinyl)phenyl]-N-{2-[(2-fluorobenzyl)oxy]benzyl}acetamide and other targeted inhibitors. Another area of interest is the development of new formulations of N-[3-chloro-4-(4-morpholinyl)phenyl]-N-{2-[(2-fluorobenzyl)oxy]benzyl}acetamide that may improve its efficacy and reduce side effects. Additionally, further research is needed to determine the potential use of N-[3-chloro-4-(4-morpholinyl)phenyl]-N-{2-[(2-fluorobenzyl)oxy]benzyl}acetamide in the treatment of other diseases, such as inflammatory bowel disease and multiple sclerosis.
合成方法
The synthesis of N-[3-chloro-4-(4-morpholinyl)phenyl]-N-{2-[(2-fluorobenzyl)oxy]benzyl}acetamide involves several steps, including the reaction of 4-(4-morpholinyl)aniline with 3-chloro-4-fluoronitrobenzene to form N-(3-chloro-4-nitrophenyl)-4-(4-morpholinyl)aniline. This compound is then reacted with 2-[(2-fluorobenzyl)oxy]benzaldehyde to form the final product, N-[3-chloro-4-(4-morpholinyl)phenyl]-N-{2-[(2-fluorobenzyl)oxy]benzyl}acetamide.
科学研究应用
N-[3-chloro-4-(4-morpholinyl)phenyl]-N-{2-[(2-fluorobenzyl)oxy]benzyl}acetamide has been studied extensively for its potential use in the treatment of various types of cancer and autoimmune diseases. It has been shown to be effective in inhibiting BTK and preventing the activation of B cells, which can lead to the suppression of the immune response and the development of autoimmune diseases.
属性
IUPAC Name |
N-(3-chloro-4-morpholin-4-ylphenyl)-N-[[2-[(2-fluorophenyl)methoxy]phenyl]methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26ClFN2O3/c1-19(31)30(22-10-11-25(23(27)16-22)29-12-14-32-15-13-29)17-20-6-3-5-9-26(20)33-18-21-7-2-4-8-24(21)28/h2-11,16H,12-15,17-18H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIVSFXHTRVYPTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(CC1=CC=CC=C1OCC2=CC=CC=C2F)C3=CC(=C(C=C3)N4CCOCC4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26ClFN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![potassium 4-[2-(2,3-dihydro-1H-inden-1-ylidene)hydrazino]benzenesulfonate](/img/structure/B5196228.png)
![7-bromo-2-methyl-4-phenylpyrido[1,2-a]pyrimidin-5-ium perchlorate](/img/structure/B5196237.png)

![2-(4-chlorophenyl)-N-[3-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B5196249.png)
![N-[4-(acetylamino)phenyl]-4-iodo-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5196256.png)
![6-chloro-7-[(3-phenyl-2-propen-1-yl)oxy]-4-propyl-2H-chromen-2-one](/img/structure/B5196261.png)
![2-[(4-chlorophenyl)thio]-N-{2-methyl-4-[(phenylthio)methyl]phenyl}acetamide](/img/structure/B5196271.png)


![12H-[1,3]benzoxazolo[2,3-b]quinazolin-12-one](/img/structure/B5196296.png)
![2-bromo-4-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 1-naphthoate](/img/structure/B5196301.png)
![methyl 3-[(2-cyanophenyl)amino]-3-oxopropanoate](/img/structure/B5196304.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-phenoxybutanamide](/img/structure/B5196320.png)